molecular formula C9H6ClF3N2 B13664015 Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)- CAS No. 89427-03-2

Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)-

Cat. No.: B13664015
CAS No.: 89427-03-2
M. Wt: 234.60 g/mol
InChI Key: KLYLINZLAQURKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)-, the synthetic route may include the following steps:

Chemical Reactions Analysis

Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Biological Activity

Benzimidazole derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound 5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing key findings from diverse research sources.

Overview of Benzimidazole Derivatives

Benzimidazoles are heterocyclic compounds characterized by a fused benzene and imidazole ring. They exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of various substituents can significantly influence their pharmacological profiles.

The biological effects of 5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole are primarily attributed to its interaction with specific cellular proteins and enzymes. While detailed mechanisms for this particular compound remain underexplored, benzimidazole derivatives generally impact several biochemical pathways:

  • DNA Replication and Repair : Many benzimidazoles interfere with DNA synthesis, leading to cell cycle arrest.
  • Enzyme Inhibition : These compounds often act as inhibitors of critical enzymes involved in metabolic pathways.
  • Apoptosis Induction : Certain derivatives have been shown to promote apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a study reported that compounds with similar structures induced apoptosis in liver cancer cells (HepG2) through caspase activation and modulation of Bcl-2 family proteins .

CompoundCell LineIC50 (µM)Mechanism
5-chloro-4-methyl-2-(trifluoromethyl)benzimidazoleHepG2 (Liver Cancer)TBDApoptosis induction
Benzimidazole Derivative 1MCF-7 (Breast Cancer)45.2Multi-target kinase inhibition
Benzimidazole Derivative 2HCT-116 (Colon Cancer)TBDDNA damage response

Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant antimicrobial properties. A comparative study showed that certain benzimidazoles exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics .

CompoundTarget OrganismMIC (µg/ml)Activity
5-chloro-4-methyl-2-(trifluoromethyl)benzimidazoleStaphylococcus aureusTBDAntibacterial
Benzimidazole Derivative AEscherichia coli50Antibacterial
Benzimidazole Derivative BCandida albicans250Antifungal

Case Studies

  • Cytotoxicity Studies : In vitro evaluations revealed that 5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole exhibited cytotoxic effects on various cancer cell lines. The IC50 values were determined through MTT assays, indicating effective inhibition of cell viability.
  • In Vivo Studies : Animal model studies indicated that benzimidazole derivatives could suppress tumor growth in xenograft models, suggesting their potential as anticancer agents .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with target enzymes, indicating multiple interactions that could enhance their therapeutic efficacy .

Properties

CAS No.

89427-03-2

Molecular Formula

C9H6ClF3N2

Molecular Weight

234.60 g/mol

IUPAC Name

5-chloro-4-methyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6ClF3N2/c1-4-5(10)2-3-6-7(4)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

KLYLINZLAQURKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.